

Improving the yield of long oligonucleotides using modified protocols.

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Technical Support Center: Improving Long Oligonucleotide Yield

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of long oligonucleotides. It includes frequently asked questions, a troubleshooting guide, and detailed modified protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why does the yield of oligonucleotides decrease as the length increases?

A1: Oligonucleotide synthesis is a stepwise process where each nucleotide is added sequentially. At each step, there is a small chance that the coupling reaction will not be successful. While the coupling efficiency for a single step is very high (typically 99-99.5%), these small inefficiencies compound with each addition. For example, with a 99% coupling efficiency, a 20-mer synthesis would have a theoretical yield of about 82% full-length product, whereas a 100-mer would only yield around 37% full-length product.^[1] This cumulative loss of efficiency is the primary reason for lower yields of longer oligonucleotides.^[1]

Q2: What is considered a "long" oligonucleotide, and what are the main challenges in synthesizing them?

A2: Generally, oligonucleotides longer than 80 bases are considered "long," with those exceeding 100 bases presenting significant synthesis challenges.^[1] The primary challenge is the cumulative effect of coupling efficiency.^[1] Even with highly optimized protocols, the yield of the full-length product decreases as the sequence gets longer.^[1] Other challenges include an increased likelihood of depurination (the loss of a purine base), the formation of secondary structures, and difficulties in purification.^{[1][2]}

Q3: What are the most critical factors for successfully synthesizing long oligonucleotides?

A3: The most critical factors for successful long oligonucleotide synthesis are:

- **High Coupling Efficiency:** Maintaining a coupling efficiency of 99.5% or higher is crucial.^{[3][4]} This requires the use of high-quality, anhydrous reagents and optimized synthesis cycles.^[2]
- **Minimizing Depurination:** Depurination, the loss of purine bases (A and G), can lead to truncated sequences.^{[2][3]} Using milder deblocking agents like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) can help reduce depurination.^{[2][5]}
- **Effective Capping:** A high capping efficiency is essential to terminate any sequences that failed to couple, preventing the formation of deletion mutants (n-1 mers) which are difficult to purify.^[2]
- **Appropriate Solid Support:** For very long oligonucleotides (>100 bases), a larger pore size support, such as 2000 Å CPG, or a polystyrene (PS) support is recommended to prevent steric hindrance as the oligonucleotide chain grows.^[2]

Q4: How do sequence-specific characteristics affect the synthesis of long oligonucleotides?

A4: Certain sequences can be more challenging to synthesize. For example, sequences with a high guanine (G) content, especially those with consecutive G's, can form secondary structures or aggregates.^[1] This can interfere with both the synthesis process and subsequent purification, potentially leading to lower yields.^[1]

Q5: What purification methods are recommended for long oligonucleotides?

A5: For long oligonucleotides (>70 bases), it is advisable to use methods that can effectively separate the full-length product from shorter, failure sequences.^[5] Denaturing polyacrylamide

gel electrophoresis (PAGE) offers high purity, ensuring a significant proportion of full-length oligonucleotides, although the yield can be lower than other methods.[5] High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a common method.[5] However, for very long oligos, both purity and yield might be compromised with standard HPLC protocols.[5]

Troubleshooting Guide

This guide addresses common issues encountered during long oligonucleotide synthesis and provides actionable solutions.

Problem	Potential Cause(s)	Recommended Solution(s)
Low overall yield of the final product	Low Coupling Efficiency: This is the most common cause of low yield, especially for long oligos.[2][6][7] It can be caused by moisture in the reagents, degraded phosphoramidites, or an inefficient activator.[2][8]	<p>* Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower.[2] Use an in-line drying filter for the argon or helium gas supply.[2] * Use Fresh Reagents: Use fresh phosphoramidites and dissolve them under an anhydrous atmosphere.[2] * Optimize Coupling Time: For modified or sterically hindered nucleosides, consider doubling the standard coupling time.[8] * Increase Reagent Concentration: A higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.[8] * Use a Stronger Activator: Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8]</p>
Presence of shorter, truncated sequences (n-1, n-2, etc.)	Inefficient Capping: If sequences that fail to couple are not effectively capped, they can react in subsequent cycles, leading to deletion mutants.[2]	<p>* Ensure High Capping Efficiency: Verify the freshness and concentration of your capping reagents (Cap A and Cap B). * Increase Capping Time: Consider a slight increase in the capping step</p>

time to ensure complete reaction.

Evidence of depurination
(cleavage at A or G bases)

Harsh Deblocking Conditions:
The standard deblocking reagent, Trichloroacetic acid (TCA), is a strong acid that can cause depurination, especially with longer exposure times required for long oligos.[2]

* Use a Milder Deblocking Agent: Switch from TCA to Dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[2][5] * Optimize Deblocking Time: When using DCA, it may be necessary to double the deblock delivery time to ensure complete removal of the DMT group.[5]

Difficulty in purifying the final product

High Percentage of Failure Sequences: Low coupling and capping efficiencies lead to a complex mixture of truncated and deletion sequences that are difficult to separate from the full-length product.[2]

* Address the Root Cause: Focus on improving the coupling and capping efficiencies as described above. * Choose the Right Purification Method: For long and complex mixtures, denaturing PAGE is often the best choice for achieving high purity.[5]

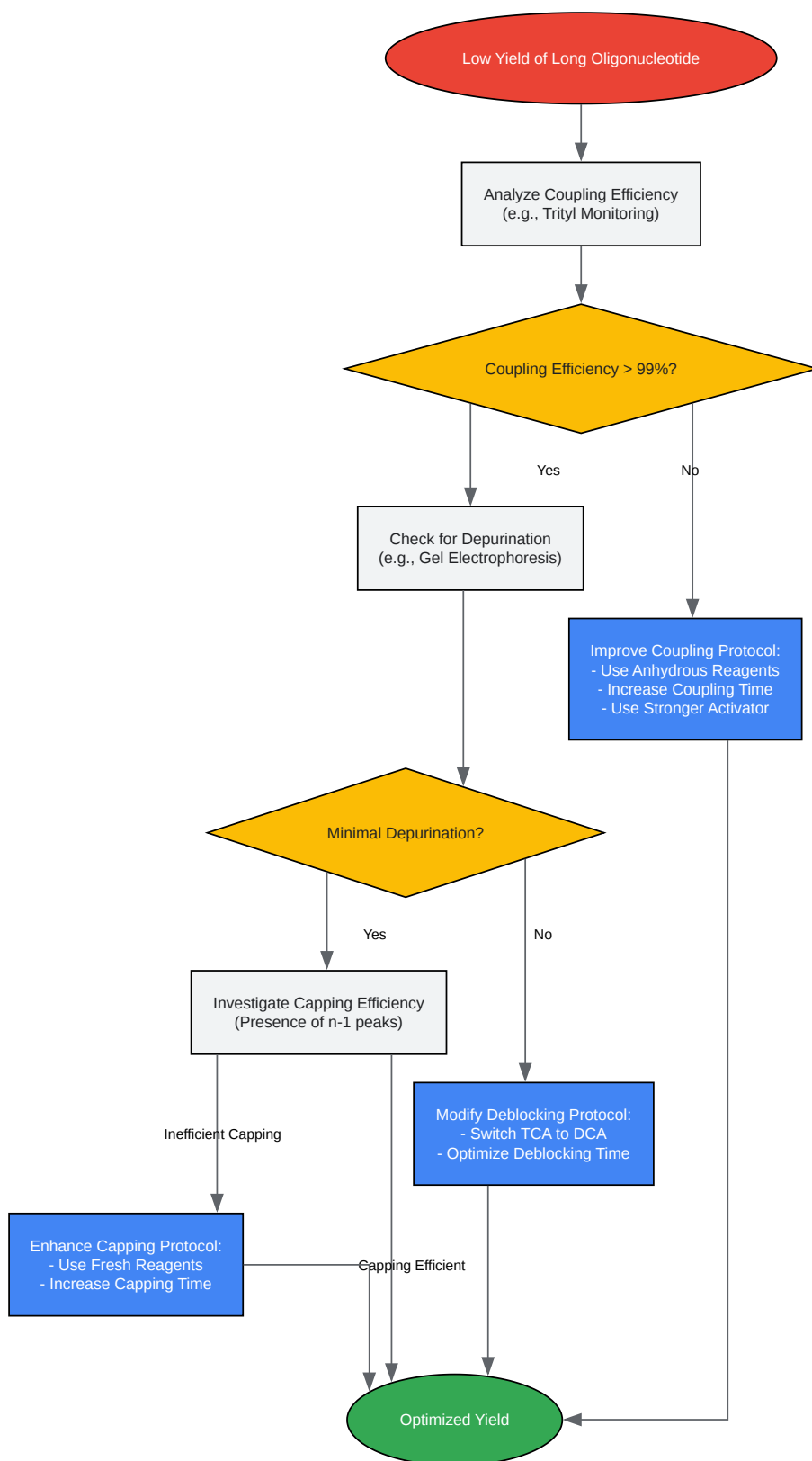
Low yield after purification

Losses During Purification: A significant portion of the theoretical yield can be lost during purification steps.[6][7]

* Optimize Purification Protocol: Carefully follow the recommended protocols for your chosen purification method to minimize losses. * Consider DMT-on Purification: For reverse-phase HPLC, leaving the final 5'-DMT group on can simplify the purification of long oligonucleotides.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in long oligonucleotide synthesis.



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Caption: Troubleshooting workflow for low yield in long oligonucleotide synthesis.

Modified Protocols for Improved Yield

Here are detailed protocols for key modifications to the standard oligonucleotide synthesis process to enhance the yield of long oligonucleotides.

Protocol 1: Modified Deblocking Step to Reduce Depurination

This protocol replaces the standard Trichloroacetic acid (TCA) deblocking solution with a milder Dichloroacetic acid (DCA) solution.

Objective: To minimize depurination of adenine and guanine bases during the removal of the 5'-dimethoxytrityl (DMT) protecting group.

Materials:

- Dichloroacetic acid (DCA)
- Dichloromethane (DCM), anhydrous

Procedure:

- Prepare the Deblocking Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM. This is a milder acidic solution compared to the standard 3% TCA solution.[5]
- Modify the Synthesizer Program:
 - Replace the standard TCA deblocking step in your synthesizer's protocol with the 3% DCA/DCM solution.
 - Double the delivery time for the deblocking step.[5] This ensures the complete removal of the DMT group, which is critical to avoid n-1 deletions.[5]

- Proceed with Synthesis: Continue with the standard coupling, capping, and oxidation steps for each cycle.

Protocol 2: Enhanced Coupling for Long Oligonucleotides

This protocol outlines modifications to the coupling step to maximize the efficiency of nucleotide addition.

Objective: To achieve a coupling efficiency of >99.5% for each nucleotide addition.

Materials:

- Anhydrous Acetonitrile (ACN) (water content < 15 ppm)
- High-quality phosphoramidites
- Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

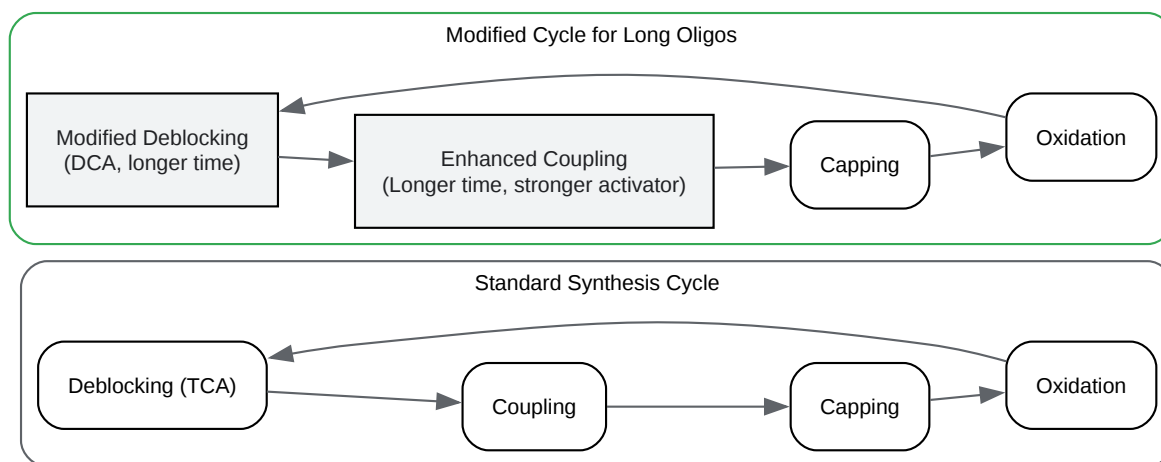
Procedure:

- Ensure Anhydrous Conditions:
 - Use a fresh, septum-sealed bottle of anhydrous ACN on the synthesizer.[\[2\]](#)
 - Dissolve phosphoramidites in anhydrous ACN under an inert, dry atmosphere (e.g., argon or nitrogen).[\[2\]](#)
- Modify the Synthesizer Program:
 - Increase the standard coupling time. A doubling of the coupling time can be beneficial, especially for difficult couplings or when using modified bases.[\[8\]](#)
 - Consider a "double coupling" step for particularly challenging positions in the sequence. This involves repeating the coupling step for the same nucleotide before proceeding to the next cycle.
- Use an Optimized Activator:

- If using a standard activator like 1H-Tetrazole and experiencing low coupling efficiency, switch to a more potent activator such as ETT or DCI.[8]

Visualizing the Standard vs. Modified Synthesis Cycle

The following diagram compares a standard synthesis cycle with a modified cycle for long oligonucleotides.



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Caption: Comparison of a standard vs. a modified oligonucleotide synthesis cycle.

Quantitative Data Summary

The following table summarizes the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of different lengths.

Oligonucleotide Length	Theoretical Yield at 98.0% Coupling Efficiency	Theoretical Yield at 99.0% Coupling Efficiency	Theoretical Yield at 99.5% Coupling Efficiency
20-mer	68% ^[2]	82% ^[1]	~90%
50-mer	37%	61%	~78% ^[9]
100-mer	13% ^[2]	37% ^[1]	~61%
150-mer	5%	22%	~47%
200-mer	2%	13%	~37%

Note: Theoretical yield is calculated as (Coupling Efficiency)^(Number of Couplings). The number of couplings is the oligonucleotide length minus one.

This data clearly illustrates that even a small improvement in coupling efficiency has a dramatic impact on the final yield of long oligonucleotides.^[6]^[7]

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